4,7-Dimethyl-1,3-dihydroindol-2-one
Description
4,7-Dimethyl-1,3-dihydroindol-2-one is a substituted indolinone derivative characterized by methyl groups at positions 4 and 7 of the indole ring (Figure 1). Its core structure consists of a bicyclic system with a ketone group at position 2. The molecular formula is hypothesized to be C₁₀H₁₁NO (molecular weight ≈ 161.20 g/mol), based on structural analogs .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4,7-dimethyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-7(2)10-8(6)5-9(12)11-10/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
LYOYXDJRQJTKJI-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(=O)NC2=C(C=C1)C |
Canonical SMILES |
CC1=C2CC(=O)NC2=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Substituents at positions 4 and 7 significantly influence electronic, steric, and solubility properties. A comparative analysis is provided below:
Table 1: Key Properties of 4,7-Dimethyl-1,3-dihydroindol-2-one and Analogs
Key Observations:
- Electron Effects: Methyl groups are electron-donating, which may stabilize the indole ring’s aromatic system, contrasting with electron-withdrawing groups (e.g., Cl, Br) that could enhance electrophilic reactivity .
- Solubility: Halogenated derivatives (e.g., 4,7-Cl) exhibit reduced aqueous solubility due to increased molecular weight and hydrophobicity, whereas hydroxyl groups (e.g., 3-OH in ) improve polarity .
Antitumor Potential:
- E-3-(3,4,5-Trimethoxybenzylidene)-1,3-dihydroindol-2-one () demonstrates potent antitumor activity (pGI₅₀ = 6.34), attributed to the trimethoxybenzylidene moiety’s ability to intercalate DNA or inhibit tubulin polymerization .
- 4,7-Dichloro Analogs (): Chlorine atoms may facilitate halogen bonding with target proteins, though their antitumor efficacy remains uncharacterized in the provided data .
Metabolic Stability:
- 5-Bromo-7-fluoro-3-hydroxy-1,3-dihydroindol-2-one (): The 3-OH group may serve as a metabolic soft spot, while halogens (Br, F) enhance resistance to oxidative degradation .
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